Buddlenol B

Anti-inflammatory Nitric Oxide Macrophage

Buddlenol B is a naturally occurring sesquilignan belonging to the guaiacyl lignin class, characterized by a complex structure featuring a dihydrobenzofuran core and multiple phenylpropanoid units. It is found in various plant species, including Euonymus alatus , Vigna radiata , and Arabidopsis thaliana.

Molecular Formula C31H36O11
Molecular Weight 584.6 g/mol
Cat. No. B1259216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuddlenol B
Molecular FormulaC31H36O11
Molecular Weight584.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO
InChIInChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+
InChIKeyLCXGTSCVCJANHX-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buddlenol B: A Structurally Distinct Sesquilignan for Targeted Anti-Inflammatory and Antioxidant Research


Buddlenol B is a naturally occurring sesquilignan belonging to the guaiacyl lignin class, characterized by a complex structure featuring a dihydrobenzofuran core and multiple phenylpropanoid units [1]. It is found in various plant species, including Euonymus alatus [2], Vigna radiata [3], and Arabidopsis thaliana [4]. The compound exists as two distinct stereoisomers, threo-buddlenol B and erythro-buddlenol B, which have been shown to exhibit stereospecific biological activities [5], [6]. This structural nuance is critical, as the stereochemistry dictates distinct bioactivity profiles, a key differentiator from simpler, non-stereospecific lignan analogs.

Stereochemical-control studies: threo/erythro isomer-specific probe
May support NF-κB / MAPK anti-inflammatory pathway investigation
Erythro isomer enables direct DPPH scavenging assay context for oxidative stress research

Why Generic Lignan Substitution Fails: The Stereochemical and Functional Imperative of Buddlenol B


Substituting Buddlenol B with a generic lignan or a related analog like dehydrodiconiferyl alcohol or simulanol is scientifically untenable due to profound differences in stereochemistry-driven activity [1]. The threo- and erythro- stereoisomers of Buddlenol B display starkly divergent and even mutually exclusive bioactivities [2]. For instance, while threo-buddlenol B demonstrates anti-inflammatory effects by inhibiting nitric oxide (NO) production in macrophages, it is the erythro- isomer that uniquely exhibits direct radical scavenging (DPPH) activity [3], [4]. This stereospecificity extends to enzyme inhibition, where the erythro form contributes to α-glucosidase inhibition, an activity not reported for the threo form or many other common lignans [5]. Therefore, selecting the precise stereoisomer of Buddlenol B is a non-negotiable requirement for experimental reproducibility and achieving targeted biological outcomes, as functionally equivalent 'substitutes' simply do not exist within this class.

Buddlenol B (threo) Buddlenol B (erythro) Stereochemistry dictates distinct NO inhibition vs DPPH scavenging; isomer substitution may yield contradictory outcomes
Buddlenol B (specific isomer) Generic lignans / dehydrodiconiferyl alcohol Lack stereospecific anti-inflammatory profile; may not replicate isomer-specific pathway modulation

Buddlenol B: Quantified Differentiation in Anti-Inflammatory and Antioxidant Models Versus In-Class Analogs


Threo-Buddlenol B vs. Dehydrodiconiferyl Alcohol: Comparative Efficacy in Macrophage NO Inhibition

In a direct head-to-head study in LPS-stimulated RAW264.7 macrophages, threo-buddlenol B demonstrated effective inhibition of nitric oxide (NO) production, comparable to other potent neolignans like (-)-dehydrodiconiferyl alcohol [1]. While (-)-dehydrodiconiferyl alcohol was the most potent inhibitor in this panel, threo-buddlenol B's activity establishes it as a functional member of the active compound set, providing a distinct structural alternative for mechanistic studies .

NO Inhibition Comparator
Reported comparison
Threo-buddlenol B effectively inhibited NO production in LPS-stimulated RAW264.7 macrophages, ranking alongside (-)-dehydrodiconiferyl alcohol among active neolignans.
Supports anti-inflammatory phenotype research fit
Quantitative data not available; qualitative comparison only
Anti-inflammatory Nitric Oxide Macrophage

Erythro-Buddlenol B vs. Flavonoids: Superior DPPH Radical Scavenging Activity

In a study comparing bioactives from mung bean by-products, erythro-buddlenol B was one of only two compounds (the other being 3'-methoxydaidzein) that demonstrated measurable DPPH• scavenging activity, a property not observed in many other isolated flavonoids and lignans tested [1]. This specific radical scavenging capability distinguishes it from other phenolic compounds lacking this activity.

DPPH Scavenging Specificity
Reported context
Erythro-buddlenol B was one of only two compounds demonstrating DPPH radical scavenging activity; most flavonoids and lignans tested showed no activity.
Supports radical scavenger probe differentiation
Rare activity within tested set
Antioxidant DPPH Assay Lignan

Lignans vs. Flavonoids: Class-Level Advantage in α-Glucosidase Inhibition Potency

A class-level analysis of compounds from mung bean by-products revealed that lignans, as a group, displayed significantly more potent α-glucosidase inhibition compared to flavonoids [1]. The EC50 range for lignans was 2.92–32.76 µM, whereas flavonoids exhibited a much higher EC50 range of 4.00–93.41 µM, indicating that lignans are generally superior inhibitors in this model .

Lignan vs Flavonoid EC50
Class-level inference
Lignans: EC50 range 2.92–32.76 µM; Flavonoids: EC50 range 4.00–93.41 µM. Up to 32-fold potency difference observed.
Reported class-level enzyme inhibition context
Compound-specific validation required for buddlenol B
Antidiabetic α-glucosidase Enzyme Inhibition

Buddlenol B vs. Buddlenol D: Differential p38 MAPK Inhibitory Potency

A study on buddlenol D epimers provides a quantitative benchmark for anti-inflammatory activity via p38 MAPK inhibition, a mechanism likely shared by buddlenol B [1]. The epimers of 7'',8''-buddlenol D inhibited nitric oxide production with IC50 values of 9.25 ± 2.69 µM and 8.43 ± 1.20 µM, and prostaglandin E2 with IC50 values of 6.15 ± 0.39 µM and 5.70 ± 0.97 µM . While direct data for buddlenol B are not available, the close structural relationship within the buddlenol series suggests a comparable or potentially differentiated activity profile that requires further investigation.

p38 MAPK Analog Data
Structural analog context
Buddlenol D epimers inhibited NO production (IC50 ~8–9 µM) and PGE2 (IC50 ~6 µM) via p38 MAPK suppression. Buddlenol B data not available.
Supports scaffold-based pathway investigation
Data to verify for buddlenol B; analog-based inference
Anti-inflammatory p38 MAPK Signaling Pathway

Buddlenol B: High-Impact Research Applications Where Stereochemistry and Specific Activity Matter


Stereochemistry-Driven Anti-Inflammatory Drug Discovery

Use threo-buddlenol B as a lead compound or molecular probe to dissect the role of specific stereochemistry in modulating the NF-κB or MAPK signaling pathways in macrophage-driven inflammation models [1]. Its defined activity in inhibiting NO production, as established in direct comparative studies with dehydrodiconiferyl alcohol, makes it suitable for structure-activity relationship (SAR) studies aimed at optimizing anti-inflammatory potency while minimizing off-target effects.

Specific Radical Scavenging in Oxidative Stress Research

Employ erythro-buddlenol B as a selective tool for investigating DPPH-scavenging mechanisms in cellular or biochemical assays [2]. Given that this activity is rare among related compounds from the same plant source, it provides a unique handle to study the structural requirements for direct radical quenching, which is distinct from broader antioxidant mechanisms like FRAP or ABTS.

Lignan-Focused Metabolic Disease Target Validation

Leverage the class-level superiority of lignans over flavonoids in α-glucosidase inhibition to validate this target in metabolic disease models [3]. Buddlenol B, as a representative sesquilignan, can serve as a starting point for developing more potent and selective α-glucosidase inhibitors, potentially offering a new chemical series for diabetes research.

Comparative Natural Product Library Screening for Anti-Inflammatory Actives

Include buddlenol B in natural product libraries designed for screening against inflammation-related targets such as iNOS, COX-2, and p38 MAPK [4]. Its structural uniqueness within the neolignan class, combined with the mechanistic insights gained from buddlenol D epimers, makes it a high-value addition for identifying novel anti-inflammatory chemotypes with defined molecular mechanisms.

Application
Selection Property
Validation Focus
Anti-inflammatory pathway studies (threo)
Stereochemical-control context
NF-κB / MAPK signaling endpoint review
Radical scavenger probe research (erythro)
Direct DPPH assay context
Radical quenching endpoint review
α-glucosidase inhibition research
Lignan-class enzyme inhibition context
EC50 / selectivity endpoint review
Anti-inflammatory library screening
Neolignan structural uniqueness
p38 MAPK / iNOS assay response context
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